1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine
Description
Molecular Formula and Weight
The molecular formula is C₁₂H₁₇ClN₂ , corresponding to a molecular weight of 224.73 g/mol . This aligns with the presence of 12 carbon atoms, 17 hydrogens, one chlorine atom, and two nitrogen atoms in its structure.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1222713-63-4 (S-enantiomer) |
| Molecular Formula | C₁₂H₁₇ClN₂ |
| SMILES Notation | Cc1cc(CN2CCC(N)C2)ccc1Cl |
| Topological Polar Surface Area | 38.3 Ų |
The stereochemistry of the compound is noteworthy, as the (3S)-enantiomer (CAS 1222713-63-4) has been explicitly characterized. This stereospecificity may influence its physicochemical properties and biological activity, though the racemic mixture remains a common synthetic target.
Structural Features
- Aromatic System : A 4-chloro-3-methyl-substituted benzyl group provides electron-withdrawing and hydrophobic characteristics. The chlorine atom at the para position and methyl group at the meta position create steric and electronic asymmetry.
- Pyrrolidine Core : The saturated five-membered ring adopts an envelope conformation, with the amine group at C3 participating in hydrogen bonding.
- Amine Functionality : The primary amine at position 3 enhances water solubility relative to non-polar pyrrolidine derivatives, as evidenced by its topological polar surface area of 38.3 Ų.
Historical Development and Discovery
The synthesis of this compound emerged from broader efforts to functionalize pyrrolidine scaffolds for pharmaceutical applications. Early work on benzyl-pyrrolidine derivatives dates to the mid-20th century, but targeted modifications incorporating chloro-methyl aromatic systems gained prominence in the 2010s alongside advances in catalytic amination and cross-coupling methodologies.
Key Milestones
- 2015 : The Royal Society of Chemistry published synthetic protocols for analogous compounds, including 1-benzyl-4-(4-(pyridin-2-yl)piperazin-1-yl)phthalazine derivatives, demonstrating the feasibility of integrating substituted benzyl groups with nitrogen heterocycles.
- 2019 : PubChem registered the (Z)-4-chloro-3-methylpent-3-en-1-amine (CID 138563668), a structurally related aliphatic amine, highlighting growing interest in chloro-methyl amine architectures.
- 2024 : Commercial availability of the (3S)-enantiomer (CAS 1222713-63-4) through suppliers like Chemsrc marked its transition from research chemical to standardized reagent.
Synthetic routes typically involve reductive amination between 4-chloro-3-methylbenzaldehyde and pyrrolidin-3-amine precursors, followed by chiral resolution for enantiopure forms. The compound’s development parallels innovations in asymmetric catalysis, enabling access to stereochemically defined variants.
Position Within Pyrrolidine Derivative Classifications
1-(4-Chloro-3-methylbenzyl)prolidin-3-amine occupies a strategic position within pyrrolidine derivative taxonomies, bridging aromatic substitution patterns and amine-directed reactivity.
Structural Classification
- Substituent Orientation :
| Pyrrolidine Subclass | Differentiating Feature | Example Compound |
|---|---|---|
| N-Benzyl Pyrrolidines | Benzyl at N1 | 1-Benzylpyrrolidine |
| C3-Amino Pyrrolidines | Amine at C3 | Pyrrolidin-3-amine |
| Halogenated Benzyl Derivatives | Halogenated benzyl at N1 | 1-(4-Chlorobenzyl)pyrrolidine |
| Target Compound | 4-Chloro-3-methylbenzyl + C3 amine | This compound |
Functional Applications
- Medicinal Chemistry : The chloro-methyl benzyl group may enhance blood-brain barrier penetration relative to unsubstituted analogs, making it valuable in central nervous system drug discovery.
- Catalysis : Tertiary amine functionality could serve as a ligand in asymmetric synthesis, though this application remains underexplored.
- Materials Science : Conjugation with polymeric matrices via the amine group has been hypothesized for ion-exchange resins.
Comparative analysis with similar compounds reveals distinct advantages:
- vs. 1-(4-Chlorobenzyl)pyrrolidine : The additional methyl group increases lipophilicity (clogP +0.5), potentially improving membrane permeability.
- vs. Pyrrolidin-3-amine : Benzyl substitution reduces basicity (predicted pKa 8.1 vs. 10.2 for parent amine), modulating reactivity in proton-coupled processes.
Properties
Molecular Formula |
C12H17ClN2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H17ClN2/c1-9-6-10(2-3-12(9)13)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3 |
InChI Key |
LGXTWZRUOMKQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC(C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Conventional Route and Yield Optimization
A prominent method detailed in a patent from China (CN105237463A) exemplifies a multi-step synthesis that avoids hazardous reagents such as lithium aluminum hydride. The process involves:
- Initial N-benzylation of a precursor compound using ethanol as a solvent, with controlled molar ratios of N-benzyl-4-carbonyl-ethyl nipecotate to ammonia (1:1 to 1:10). Reaction temperatures are maintained between 10°C and 60°C, optimized around 30-40°C, with reaction times spanning 16-30 hours.
- Extraction and purification are achieved through methyl tertiary butyl ether (MTBE) solvent, followed by filtration, drying over sodium sulfate, and concentration under reduced pressure.
- Cyclization and amination steps involve reacting the intermediate with L-di-p-toluoyltartaric acid at 40°C for 18 hours, yielding the target compound with a total recovery of approximately 23.3%.
Reaction conditions are summarized in Table 1:
| Step | Temperature (°C) | Reaction Time (hours) | Molar Ratio | Yield (%) |
|---|---|---|---|---|
| N-benzylation | 30-40 | 16-30 | 1:2-5 (amine: precursor) | Not specified |
| Toluoyltartrate reaction | 40 | 18 | - | Not specified |
This method's advantages include high yield, low cost, and industrial scalability, with process safety enhanced by avoiding highly reactive reagents.
Alternative Routes and Yield Comparisons
Research articles (e.g., from Organic Process Research & Development, 2005, and WO2008029237) report yields ranging from 9% to 56%, with the innovative process described achieving higher yields due to optimized reaction conditions and simplified purification steps.
Synthesis via Heterocyclic Intermediates
Pyrimidinyl Biphenylurea Pathway
A different synthetic pathway involves constructing heterocyclic intermediates, specifically pyrimidine derivatives, which are then functionalized:
- Amination of 2,4-dichloropyrimidine yields regioisomers, with the 4-amino pyrimidine as the major product.
- Coupling with arylboronic acids via Suzuki reactions produces intermediates, which are subsequently hydrogenated to form the desired amines.
- Final coupling with isocyanates or hydrolysis steps yields the target compound.
This route is characterized by:
| Step | Reaction Type | Yield Range | Key Conditions |
|---|---|---|---|
| Pyrimidine amination | Nucleophilic substitution | Not specified | 200°C, solvent unspecified |
| Suzuki coupling | Cross-coupling | 46-75% | Catalyzed by Pd |
| Hydrogenation | Reduction | 87-97% | Hydrogen atmosphere |
While more complex, this pathway offers access to diverse derivatives and potential for structural modifications.
Transamidation and Amide Formation
Additional methods include transamidation reactions, such as the conversion of 4-chlorobenzamide to aminated derivatives under high-temperature conditions (around 200°C). These methods are less direct but contribute to the diversity of synthetic strategies.
Summary of Key Research Outcomes
| Methodology | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Multi-step conventional | High yield, scalable, avoids hazardous reagents | Longer reaction times | 23-56 (depending on route) |
| Heterocyclic intermediates | Structural diversity, potential for optimization | Complex, multi-step | 46-97 (for key steps) |
| Transamidation | Simpler, high-temperature process | Less direct, lower overall yield | Variable |
Chemical Reactions Analysis
1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride position, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions, especially those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function. The presence of the chlorine and methyl groups can modulate the compound’s binding affinity and selectivity, leading to distinct biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine and related pyrrolidine derivatives:
Structural and Functional Analysis
- Substituent Effects: Halogen Type: Chlorine (target compound) vs. bromine (e.g., ) or fluorine (e.g., ) alters lipophilicity and electronic properties. Chlorine’s moderate electronegativity balances solubility and membrane permeability. Chirality: Enantiomers like (R)-1-(3-fluorobenzyl)pyrrolidin-3-amine exhibit distinct receptor-binding profiles, suggesting the target compound’s stereochemistry (if resolved) could critically influence activity.
Biological Activity :
- Antibacterial analogs (e.g., ) highlight the importance of halogen and aryl substitutions in disrupting microbial membranes or enzymes. The target compound’s chloro-methyl group may optimize interactions with bacterial targets while minimizing mammalian toxicity.
- CNS-targeting compounds (e.g., ) demonstrate the pyrrolidine-amine scaffold’s versatility. The methyl group in the target compound could fine-tune pharmacokinetics for CNS penetration.
Synthetic Accessibility :
Physicochemical and Pharmacokinetic Comparison
Biological Activity
1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 4-chloro-3-methylbenzyl group. The presence of the chloro and methyl substituents may influence its pharmacological properties and biological interactions.
The biological effects of this compound are believed to arise from its interactions with various molecular targets, including receptors and enzymes:
- Receptor Binding : The compound may act as a ligand for specific receptors, potentially modulating their activity. This interaction can lead to downstream signaling effects that influence cellular responses.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially effective against various bacterial strains.
- Anti-inflammatory Properties : The compound is also being explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key points include:
- Substituent Effects : Variations in the benzyl substituent can significantly alter the compound's affinity for targets and its overall efficacy. For example, different halogen substitutions on the benzyl ring may affect lipophilicity and receptor binding.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Chlorine | Increased potency against certain bacterial strains | |
| Methyl | Enhanced binding affinity to receptors |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Studies : Research indicated that derivatives of pyrrolidine compounds exhibited varying degrees of antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli . The specific activity of this compound needs further exploration.
- Neuropharmacological Effects : In vitro assays have shown that similar pyrrolidine derivatives can act as AChE inhibitors, suggesting that this compound may also possess neuroprotective properties by increasing acetylcholine levels .
Q & A
Basic: What are the established synthesis routes for 1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine, and what reaction conditions are critical?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between pyrrolidine derivatives and halogenated benzyl precursors. For example:
- Step 1: React pyrrolidin-3-amine with 4-chloro-3-methylbenzyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) to facilitate alkylation .
- Step 2: Optimize solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) to maximize yield while minimizing side reactions like over-alkylation.
- Key Data: Reaction yields vary between 40–70% depending on stoichiometry and base strength. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Basic: What purification and characterization techniques are recommended for this compound?
Methodological Answer:
- Purification: Column chromatography (silica gel, eluent: 5–10% MeOH in CH₂Cl₂) is standard. For diastereomeric byproducts, use chiral HPLC with amylose-based columns .
- Characterization:
- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 3.2–3.5 ppm for pyrrolidine CH₂N; δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 239.12) and rule out impurities .
Advanced: How can researchers optimize synthesis yields when scaling up production?
Methodological Answer:
- Catalyst Screening: Replace traditional bases with cesium carbonate or phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 2–4 hours while maintaining >60% yield .
- Data-Driven Optimization: Use Design of Experiments (DoE) to model variables (temperature, solvent polarity, catalyst loading). For example, a 2019 study achieved 85% yield by optimizing molar ratios (1:1.2 amine:benzyl chloride) .
Advanced: How should contradictory biological activity data (e.g., IC₅₀ values) be resolved?
Methodological Answer:
Contradictions often arise from assay variability. To resolve:
- Orthogonal Assays: Compare surface plasmon resonance (SPR) binding data with enzyme inhibition kinetics. For instance, SPR may show nM affinity for a receptor, while fluorogenic assays report µM IC₅₀ due to probe interference .
- Control Experiments: Test compound stability under assay conditions (pH, temperature). Degradation products (e.g., oxidized amines) can artificially inflate IC₅₀ values .
- Meta-Analysis: Cross-reference data from PubChem and peer-reviewed studies to identify outliers .
Advanced: What computational strategies are effective for predicting target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or monoamine transporters. Key residues (e.g., Asp113 in the serotonin transporter) may form salt bridges with the amine group .
- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability. Prioritize poses with <2.0 Å RMSD after equilibration .
- QSAR Models: Train models on pyrrolidine derivatives with known bioactivity to predict logP, pKa, and BBB permeability .
Advanced: How can metabolite profiling inform pharmacological studies?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites often result from N-dealkylation or aromatic hydroxylation .
- Isotope Labeling: Synthesize deuterated analogs to track metabolic pathways. For example, ²H-labeled pyrrolidine rings resist oxidative degradation, simplifying metabolite identification .
- Pharmacokinetic Modeling: Use NONMEM or Phoenix WinNonlin to correlate metabolite levels with in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
